molecular formula C14H30O B12603444 3-Dodecanol, 3,6-dimethyl- CAS No. 648415-27-4

3-Dodecanol, 3,6-dimethyl-

Cat. No.: B12603444
CAS No.: 648415-27-4
M. Wt: 214.39 g/mol
InChI Key: LOGYQQMDFBIUJR-UHFFFAOYSA-N
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Description

3-Dodecanol, 3,6-dimethyl- is a branched-chain fatty alcohol of interest in scientific research. While specific studies on this exact compound are not readily available, its structure suggests potential utility in several fields. Based on the applications of structurally similar compounds like 3,6-dimethyl-3-octanol, this substance is likely investigated for its properties as a flavor and fragrance agent, imparting fresh, woody, and floral notes . Furthermore, research into other C12 alcohols indicates potential relevance in metabolic studies, particularly in profiling volatile organic compounds (VOCs) for diagnostic purposes . The branched-chain structure of 3-Dodecanol, 3,6-dimethyl- may also make it a subject of study in organic chemistry and materials science, for instance, in the synthesis of specialty surfactants or emollients with unique physicochemical properties . The mechanism of action for compounds in this class is often related to their surface-active properties or their interaction with biological systems as metabolic intermediates or signaling molecules. This product is intended for research and industrial production applications only and is not for personal, medicinal, or veterinary use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648415-27-4

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

3,6-dimethyldodecan-3-ol

InChI

InChI=1S/C14H30O/c1-5-7-8-9-10-13(3)11-12-14(4,15)6-2/h13,15H,5-12H2,1-4H3

InChI Key

LOGYQQMDFBIUJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCC(C)(CC)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 3 Dodecanol, 3,6 Dimethyl

Novel Synthetic Routes to 3-Dodecanol, 3,6-dimethyl-

The primary approach to the synthesis of 3-Dodecanol, 3,6-dimethyl- involves the nucleophilic addition of an organometallic reagent to a ketone. The key disconnection for this molecule is at the C3 position, suggesting a reaction between a ketone and an organometallic nucleophile.

A plausible synthetic route would involve the reaction of 2-nonanone with a propyl organometallic reagent or the reaction of 5-methyl-2-decanone with an ethyl organometallic reagent. However, to achieve the desired 3,6-dimethyl substitution pattern, a more targeted approach is necessary. The most direct retrosynthetic analysis points to the addition of a hexyl organometallic reagent to 3-methyl-3-heptanone.

Enantioselective Synthesis Strategies for 3-Dodecanol, 3,6-dimethyl-

The enantioselective synthesis of 3-Dodecanol, 3,6-dimethyl- requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the carbon-carbon bond-forming reaction. Chiral tertiary alcohols are valuable building blocks in the pharmaceutical and fine chemical industries, and various methods have been developed for their asymmetric synthesis. researchgate.net

One prominent strategy is the catalytic asymmetric addition of organometallic reagents to ketones. researchgate.net For the synthesis of 3-Dodecanol, 3,6-dimethyl-, this would involve the addition of a hexylmagnesium halide (Grignard reagent) to 3-methyl-2-heptanone in the presence of a chiral ligand. A new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has shown promise in enabling the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.gov

Another approach involves the use of a chiral auxiliary. tandfonline.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. wikipedia.org For instance, a chiral sulfoxide auxiliary can be used to control the addition of organometallic reagents to aryl ketones, and the auxiliary can be subsequently removed. thieme-connect.com While this method is well-established for aryl ketones, its application to aliphatic ketones would require further investigation.

The table below illustrates potential enantioselective methods applicable to the synthesis of a chiral tertiary alcohol analogous to 3-Dodecanol, 3,6-dimethyl-.

Catalyst/Auxiliary Organometallic Reagent Ketone Substrate Typical Enantiomeric Excess (ee)
(R,R)-1,2-DACH derived ligandHexylmagnesium bromide3-Methyl-2-heptanoneUp to 95%
Chiral Phosphoric Acid (TRIP)Allylzinc bromide3-Methyl-2-heptanoneUp to 94%
Cu(II)-bisoxazolidine complexNitromethane3-Methyl-2-heptanoneHigh
Chiral Sulfoxide AuxiliaryHexylmagnesium bromide3-Methyl-2-heptanoneHigh

Regioselective Synthesis of 3-Dodecanol, 3,6-dimethyl- Analogues

Regioselectivity becomes crucial when synthesizing analogues of 3-Dodecanol, 3,6-dimethyl- where different substitution patterns are desired. For instance, in the synthesis of a related compound, 4-(3',6'-dimethyl-3'-heptyl)phenol, a Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane was employed to achieve regioselective alkylation of the aromatic ring. While not directly applicable to the aliphatic target, this highlights the importance of controlling the position of bond formation.

In the context of aliphatic alcohols, regioselectivity can be a challenge, especially in reactions involving multifunctional molecules. The Mitsunobu reaction, for example, can exhibit poor chemoselectivity, leading to a mixture of products. beilstein-journals.org However, highly regioselective versions of this reaction have been developed. beilstein-journals.org

For the synthesis of 3-Dodecanol, 3,6-dimethyl- analogues with unsaturation, the Morita-Baylis-Hillman (MBH) reaction provides a route to functionalized alcohols. The subsequent regioselective SN2' Mitsunobu reaction of MBH alcohols can lead to α-alkylidene-β-hydrazino acid derivatives, showcasing a method for introducing functionality at specific positions. beilstein-journals.org

Asymmetric Catalysis in the Production of Chiral Dodecanols

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, including dodecanols. acs.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various metal-based catalysts and organocatalysts have been developed for the asymmetric synthesis of tertiary alcohols. researchgate.netacs.org

Copper-catalyzed asymmetric additions of organometallic reagents to ketones have emerged as a robust method. acs.orgrug.nl For instance, a Cu(II)-bisoxazolidine catalyst has been successfully used in the asymmetric nitroaldol reaction with trifluoromethyl ketones to produce chiral tertiary trifluoromethyl alcohols. rsc.org A similar strategy could be envisioned for the synthesis of 3-Dodecanol, 3,6-dimethyl- by reacting 3-methyl-2-heptanone with a suitable nucleophile in the presence of a chiral copper catalyst.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. acs.org Chiral phosphoric acids have been shown to catalyze the asymmetric allylation of aldehydes and ketones with high enantioselectivity. nih.gov An organocatalytic asymmetric aldol reaction between hydroxyacetone and β,γ-unsaturated α-keto esters provides access to chiral tertiary alcohols containing a quaternary stereocenter. acs.org

The following table presents a summary of asymmetric catalysis methods that could be adapted for the synthesis of chiral dodecanols.

Catalyst System Reaction Type Substrates Potential Product Key Features
Chiral Phosphoric AcidAsymmetric Allylation3-Methyl-2-heptanone, AllylboronateChiral homoallylic alcoholMetal-free, high enantioselectivity
Cu(II)-BisoxazolidineAsymmetric Nitroaldol3-Methyl-2-heptanone, NitromethaneChiral β-nitro alcoholHigh diastereo- and enantioselectivity
Ni(II)-Chiral LigandAsymmetric Alkenylation3-Methyl-2-heptanone, OrganoboronChiral tertiary allylic alcoholGood functional group tolerance

Mechanistic Investigations of 3-Dodecanol, 3,6-dimethyl- Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of 3-Dodecanol, 3,6-dimethyl- and for controlling its stereochemistry. The formation of this tertiary alcohol would most likely proceed through the nucleophilic addition of an organometallic reagent to a ketone.

Elucidation of Key Intermediates in Dodecanol (B89629) Syntheses

The Grignard reaction is a classic method for forming tertiary alcohols. masterorganicchemistry.comorganic-chemistry.org The reaction of a ketone with a Grignard reagent is generally thought to proceed via a nucleophilic addition mechanism. organic-chemistry.org The mechanism involves the formation of an acid-base complex between the magnesium halide of the Grignard reagent and the carbonyl oxygen. libretexts.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the carbanion of the Grignard reagent. libretexts.org This attack forms a new carbon-carbon bond and a magnesium alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. libretexts.orgmasterorganicchemistry.com

In some cases, particularly with sterically hindered ketones, a single electron transfer (SET) mechanism may operate. organic-chemistry.org

For the synthesis of 3-Dodecanol, 3,6-dimethyl-, the key intermediate would be the magnesium alkoxide formed after the addition of the hexylmagnesium halide to 3-methyl-2-heptanone.

Proposed Key Intermediates in the Grignard Synthesis of 3-Dodecanol, 3,6-dimethyl-

Grignard-Ketone Complex: Coordination of the Grignard reagent (e.g., hexylmagnesium bromide) to the carbonyl oxygen of 3-methyl-2-heptanone.

Tetrahedral Intermediate: The species formed after the nucleophilic attack of the hexyl group on the carbonyl carbon.

Magnesium Alkoxide: The deprotonated form of the final product before acidic workup.

Kinetic Studies of Dodecanol-Forming Reactions

Kinetic studies of Grignard reactions have provided valuable insights into the reaction mechanism. acs.org The rate of addition of Grignard reagents to ketones can be influenced by several factors, including the structure of the ketone and the Grignard reagent, the solvent, and the presence of additives.

Computational studies have also been employed to investigate the mechanism of Grignard additions. These studies can help to elucidate the structures of transition states and intermediates and to understand the factors that control the stereoselectivity of the reaction.

While specific kinetic data for the synthesis of 3-Dodecanol, 3,6-dimethyl- is not available, data from related systems can provide an estimation of the reaction kinetics. The following table presents hypothetical kinetic data based on studies of similar Grignard reactions.

Reactants Solvent Temperature (°C) Observed Rate Constant (k, M⁻¹s⁻¹)
Acetone + Methylmagnesium bromideDiethyl ether251.2 x 10⁻²
Benzophenone + Phenylmagnesium bromideDiethyl ether253.5 x 10⁻⁴
3-Methyl-2-heptanone + Hexylmagnesium bromideTetrahydrofuran25(Estimated) ~10⁻³ - 10⁻⁴

Computational Modeling of Transition States in Dodecanol Pathways

For the synthesis of dodecanols, computational modeling can elucidate the transition state structures of key steps, such as the nucleophilic attack of a Grignard or organolithium reagent on a carbonyl group. By calculating the activation energies, chemists can predict the feasibility of a proposed synthetic pathway and identify potential side reactions. mit.edu For instance, a recent development in computational modeling utilizes generative AI to rapidly predict the structure of transition states given the reactants and products, a process that traditionally required significant computing power. mit.edu This approach could be applied to model the synthesis of 3-Dodecanol, 3,6-dimethyl- and optimize reaction conditions.

Table 1: Hypothetical Computational Data for Grignard Synthesis of 3-Dodecanol, 3,6-dimethyl-

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Predicted Transition State Geometry
Nucleophilic AttackDFT (B3LYP/6-31G*)15.2Tetrahedral intermediate with forming C-C bond
ProtonationMachine Learning Model5.8Proton transfer from hydronium ion to alkoxide

Derivatization Reactions of 3-Dodecanol, 3,6-dimethyl-

The hydroxyl group of 3-Dodecanol, 3,6-dimethyl- serves as a functional handle for a variety of derivatization reactions, allowing for the modification of its physical and chemical properties.

Esterification and Etherification Studies

Esterification: 3-Dodecanol, 3,6-dimethyl-, being a tertiary alcohol, undergoes esterification under specific conditions, typically requiring activation of the carboxylic acid or the alcohol. The Fischer esterification, a common method involving direct reaction with a carboxylic acid under acidic catalysis, is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination reactions. More effective methods include reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine. Green esterification methods using solid acid catalysts like dried Dowex H+ have also been developed and could be applicable. nih.govacs.org

Etherification: The synthesis of ethers from 3-Dodecanol, 3,6-dimethyl- can be achieved through various methods, although the Williamson ether synthesis is often challenging with tertiary alcohols due to competing elimination reactions. Acid-catalyzed etherification with other alcohols is a potential route, and studies on the direct etherification of glycerol with dodecanol suggest that such reactions are feasible. researchgate.netrsc.orgresearchgate.net Enzyme-catalyzed transetherification of alkoxysilanes presents a novel and mild approach that could potentially be adapted for dodecanol derivatives. mdpi.com

Table 2: Representative Derivatization Reactions

Reaction TypeReagentsCatalystPotential Product
EsterificationAcetic anhydride, Pyridine-3,6-dimethyl-3-dodecyl acetate
EtherificationSodium hydride, Methyl iodide-3-methoxy-3,6-dimethyldodecane

Oxidation and Reduction Pathways of the Alcohol Moiety

Oxidation: The oxidation of tertiary alcohols like 3-Dodecanol, 3,6-dimethyl- is not straightforward as they lack a hydrogen atom on the carbon bearing the hydroxyl group. Under mild conditions, they are generally resistant to oxidation. However, under harsh conditions, such as treatment with strong oxidizing agents and heat, carbon-carbon bond cleavage can occur, leading to a mixture of smaller carbonyl compounds and carboxylic acids. The decomposition of hydroperoxides in lipid oxidation can lead to the formation of various secondary oxidation products, including ketones and alcohols, which provides a conceptual framework for the potential oxidative degradation pathways of long-chain alcohols. nih.gov

Reduction: The alcohol moiety in 3-Dodecanol, 3,6-dimethyl- is already in a reduced state. Therefore, "reduction" in this context typically refers to the deoxygenation of the alcohol to the corresponding alkane, 3,6-dimethyldodecane. This transformation can be achieved through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent such as lithium aluminum hydride.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of a tertiary alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be protonated or converted into a better leaving group, such as a tosylate or a halide. In the presence of a strong acid, the protonated hydroxyl group can depart as a water molecule, forming a tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, elimination reactions (dehydration to form an alkene) are often a major competing pathway, especially at higher temperatures. Mechanochemical methods have been developed for the nucleophilic substitution of alcohols, offering a solvent-free and potentially more sustainable alternative. researchgate.net

Green Chemistry Approaches to 3-Dodecanol, 3,6-dimethyl- Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgrsc.org Applying these principles to the synthesis of 3-Dodecanol, 3,6-dimethyl- would involve several considerations.

Catalytic Systems for Sustainable Dodecanol Production

A key aspect of green chemistry is the use of catalytic reagents in place of stoichiometric ones. semanticscholar.org For the synthesis of dodecanols, developing catalytic Grignard or similar organometallic reactions would be a significant advancement. While challenging, research into catalytic organometallic additions to carbonyls is an active area.

Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. rsc.org Integrated processes for the direct synthesis of dodecanol from biomass-derived molecules like methyl isobutyl ketone have been demonstrated. nih.gov These processes often utilize dual-bed catalytic systems to perform multiple reaction steps in a continuous flow, minimizing waste and energy consumption. nih.gov The development of heterogeneous catalysts for reactions like etherification also contributes to greener processes by simplifying catalyst recovery and reuse. escholarship.org The use of environmentally benign solvents, such as deep eutectic solvents, in synthetic methodologies can also significantly improve the greenness of a process. researchgate.net

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

Synthetic ApproachGreen Chemistry Principle AddressedAdvantagesChallenges
Catalytic Grignard ReactionCatalysis, Atom EconomyReduced waste, higher efficiencyDevelopment of effective catalysts
Synthesis from BiomassUse of Renewable FeedstocksReduced reliance on fossil fuelsComplex multi-step processes, catalyst stability
Use of Green SolventsSafer Solvents and AuxiliariesReduced environmental impact and health hazardsSolvent compatibility and recovery

Solvent-Free or Aqueous Media Reactions for Branched Alcohols

In recent years, the principles of green chemistry have spurred the development of synthetic methodologies that minimize or eliminate the use of volatile organic solvents. While many traditional organic reactions require anhydrous conditions, there is a growing body of research into performing synthesis in solvent-free ("neat") conditions or using water as a reaction medium. nih.govorganic-chemistry.org

Solvent-Free Conditions: Reactions conducted without a solvent can offer benefits such as reduced waste, lower costs, and simplified purification procedures. For the synthesis of alcohols, certain solid-state or melt-phase reactions are viable. For instance, the conversion of some secondary and tertiary alcohols to corresponding chlorides has been achieved by exposing the powdered alcohol to HCl gas under solvent-free conditions. cmu.edu While not a direct synthesis of the alcohol itself, this illustrates the potential for gas-solid phase reactions in this chemical class. The applicability of solvent-free Grignard-type reactions is generally limited due to the high reactivity of the organometallic reagents, which typically require an ether solvent for stabilization.

Aqueous Media Reactions: The use of water as a solvent is highly desirable from an environmental standpoint. Although organometallic reagents like Grignard reagents decompose in water, alternative methods for alcohol synthesis in aqueous media have been developed. For example, a metal-free method for synthesizing benzyl alcohols from p-toluenesulfonylhydrazones uses water as the solvent, sometimes enhanced by microwave irradiation. organic-chemistry.org Another study demonstrated the efficient conversion of tertiary benzyl alcohols to vicinal halohydrins in aqueous media using N-halosuccinimides. nih.gov These examples, while not directly applicable to the synthesis of 3-Dodecanol, 3,6-dimethyl-, showcase the feasibility of conducting reactions on alcohol functionalities in aqueous systems, a significant step towards greener synthetic processes.

Table 1: Comparison of Reaction Media for Alcohol Synthesis

Reaction Medium Advantages Disadvantages Applicability to 3-Dodecanol, 3,6-dimethyl- Synthesis
Traditional Organic Solvents (e.g., Ether) Stabilizes reactive intermediates (e.g., Grignard reagents); well-established procedures. Environmental and safety concerns; often requires anhydrous conditions; waste generation. High (for Grignard-based synthesis).
Solvent-Free Reduced waste; lower cost; simplified workup; potential for high reaction rates. Limited to specific reaction types; potential for heat transfer issues; not suitable for highly reactive reagents. Low for primary synthesis; potentially applicable for derivatization.
Aqueous Media Environmentally benign; low cost; non-flammable. Incompatible with many organometallic reagents; solubility issues for nonpolar substrates. Low for Grignard-based synthesis; potential for alternative aqueous-compatible routes remains an area of research.

Biocatalytic Transformations Towards 3-Dodecanol, 3,6-dimethyl-

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. nih.govresearchgate.net The synthesis of chiral alcohols, in particular, has benefited significantly from enzymatic methods. nih.govrsc.org The production of enantiomerically pure 3-Dodecanol, 3,6-dimethyl- could be approached through the asymmetric reduction of a prochiral ketone precursor (e.g., 6-methyl-3-dodecanone).

The key enzymes for this transformation are carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), which catalyze the transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), to the carbonyl carbon. nih.govalmacgroup.com This process can yield alcohols with very high enantiomeric excess (e.e.). nih.gov

Key Aspects of Biocatalytic Reduction:

Enzyme Selection: A wide range of commercially available or proprietary CREDs and ADHs exist, each with different substrate specificities and stereopreferences (i.e., producing the (R)- or (S)-enantiomer). Screening a library of these enzymes against the ketone precursor would be the first step to identify a suitable biocatalyst. almacgroup.com

Cofactor Regeneration: Since cofactors like NADPH are expensive, they must be regenerated in situ for the process to be economically viable. nih.gov A common strategy, particularly in whole-cell biocatalysis, is to use a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol), which is oxidized to acetone by the same ADH, thereby regenerating the needed cofactor. almacgroup.comorganic-chemistry.org

Reaction Systems: The reduction can be performed using isolated enzymes or, more commonly, with whole microbial cells (e.g., bacteria or yeast) that overexpress the desired reductase. semanticscholar.org Whole-cell systems are often preferred as they contain the necessary machinery for cofactor regeneration. semanticscholar.org To overcome the low aqueous solubility of substrates like long-chain ketones, biphasic systems (an aqueous phase containing the biocatalyst and an organic phase containing the substrate/product) can be employed. organic-chemistry.org

While the biocatalytic production of 3-Dodecanol, 3,6-dimethyl- has not been specifically reported, the asymmetric reduction of various aliphatic ketones is well-documented, making this a highly feasible and attractive route for producing this compound in an enantiomerically pure form. almacgroup.comsemanticscholar.org

Table 2: Overview of Potential Biocatalytic Approaches

Biocatalytic Method Key Enzymes Cofactor System Advantages
Asymmetric Ketone Reduction Carbonyl Reductases (CREDs), Alcohol Dehydrogenases (ADHs) NADPH/NADH High enantioselectivity; mild reaction conditions (ambient temp., neutral pH); environmentally friendly.
Kinetic Resolution Lipases, Esterases N/A Can resolve racemic mixtures of alcohols; widely available enzymes.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Dodecanol, 3,6 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. For a molecule like 3-Dodecanol, 3,6-dimethyl-, with its intricate carbon skeleton and stereocenters, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a comprehensive analysis.

While specific spectral data for 3-Dodecanol, 3,6-dimethyl- is not publicly available, we can predict the expected NMR spectral features based on its structure and data from analogous compounds. The ¹H NMR spectrum would show complex overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm) corresponding to the methyl and methylene groups of the dodecanol (B89629) chain. The protons adjacent to the hydroxyl group and the methyl branches would exhibit distinct chemical shifts. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbon bearing the hydroxyl group (C3) appearing in the characteristic region for alcohols (typically 60-80 ppm).

Advanced 2D NMR Experiments (COSY, HSQC, HMBC)

To unravel the complex spin systems and establish connectivity within the 3-Dodecanol, 3,6-dimethyl- molecule, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the carbon chain. Cross-peaks in the COSY spectrum would connect adjacent protons, helping to piece together the fragments of the molecule. For instance, the protons on C2 would show a correlation to the protons on C4, and the protons on C5 would correlate with those on C4 and the methyl group at C6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C NMR signals based on the more easily interpretable ¹H NMR spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is vital for connecting the different spin systems identified by COSY and for confirming the positions of the methyl branches and the hydroxyl group. For example, the protons of the methyl group at C3 would show a correlation to the carbon atoms C2, C3, and C4.

A hypothetical table of expected 2D NMR correlations for a key fragment of 3-Dodecanol, 3,6-dimethyl- is presented below.

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
H on C2H on C4C2C1, C3, C4
H on C4H on C2, H on C5C4C2, C3, C5, C3-CH₃
H on C5H on C4, H on C6C5C4, C6, C7
H on C6-CH₃H on C6C6-CH₃C5, C6, C7

Chiral NMR Studies on Enantiomer Identification

3-Dodecanol, 3,6-dimethyl- possesses two chiral centers (at C3 and C6), meaning it can exist as a mixture of four stereoisomers (two pairs of enantiomers). Chiral NMR spectroscopy is a powerful method for distinguishing between enantiomers. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which will have distinct NMR spectra. The difference in the chemical shifts of corresponding protons or carbons in the diastereomeric complexes allows for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS) Techniques for Isomeric Differentiation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. For 3-Dodecanol, 3,6-dimethyl-, which has a molecular formula of C₁₄H₃₀O, the expected monoisotopic mass is 214.2297 Da. HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Fragmentation Pathway Analysis of 3-Dodecanol, 3,6-dimethyl-

In electron ionization mass spectrometry (EI-MS), the molecular ion of a tertiary alcohol like 3-Dodecanol, 3,6-dimethyl- is often weak or absent. The fragmentation pattern, however, provides valuable structural information. Key fragmentation pathways for long-chain branched alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For 3-Dodecanol, 3,6-dimethyl-, this would involve the loss of an ethyl radical or a hexyl radical containing the C6 methyl group, leading to the formation of stable oxonium ions.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for many alcohols, leading to a peak at [M-18]⁺.

Cleavage at Branch Points: The carbon chain can also fragment at the positions of the methyl groups, leading to the formation of stable secondary carbocations.

A table of potential major fragments for 3-Dodecanol, 3,6-dimethyl- in EI-MS is shown below.

m/z ValuePossible Fragment IonFragmentation Pathway
185[M - C₂H₅]⁺Alpha-cleavage
115[M - C₇H₁₅]⁺Alpha-cleavage
196[M - H₂O]⁺Dehydration
57[C₄H₉]⁺Cleavage at branch point
99[C₇H₁₅]⁺Cleavage at branch point

Chromatographic Method Development and Validation

Chromatographic techniques are essential for the separation and purification of 3-Dodecanol, 3,6-dimethyl- from reaction mixtures and for the separation of its isomers.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like long-chain alcohols. The choice of the stationary phase is critical for achieving good separation of isomers. Non-polar columns, such as those with a polydimethylsiloxane phase, will separate compounds primarily based on their boiling points. More polar columns can provide selectivity based on differences in polarity. For complex mixtures of isomers, comprehensive two-dimensional gas chromatography (GCxGC) can offer superior resolution.

High-performance liquid chromatography (HPLC) is another powerful technique for the separation of long-chain alcohols, particularly for preparative scale purification. Reversed-phase HPLC with a C18 column is a common starting point, where separation is based on hydrophobicity. For the separation of stereoisomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times and allowing for their separation and quantification.

The validation of a chromatographic method is crucial to ensure its reliability and reproducibility. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds such as 3-Dodecanol, 3,6-dimethyl- within intricate mixtures. jmchemsci.comjmchemsci.com The optimization of GC-MS methods is crucial for achieving the necessary resolution, sensitivity, and specificity.

A key aspect of method development is the selection of an appropriate capillary column. For a branched, long-chain alcohol like 3-Dodecanol, 3,6-dimethyl-, a non-polar or medium-polarity stationary phase is generally preferred. A 5% phenyl methyl siloxane column, for instance, offers a good balance of selectivity for a wide range of compounds and thermal stability required for the elution of higher molecular weight analytes. nih.gov

The temperature program of the GC oven is another critical parameter. A typical program would involve an initial isothermal period at a lower temperature to allow for the elution of highly volatile components, followed by a temperature ramp to facilitate the separation of less volatile compounds like 3-Dodecanol, 3,6-dimethyl-. The final temperature and hold time are optimized to ensure the elution of all components of interest without causing thermal degradation.

In the mass spectrometer, electron ionization (EI) is a common technique that generates a reproducible fragmentation pattern, which serves as a molecular fingerprint. For 3-Dodecanol, 3,6-dimethyl-, characteristic fragments would be expected from the cleavage of C-C bonds adjacent to the tertiary alcohol, leading to the loss of alkyl radicals. The resulting mass spectrum, in conjunction with the retention time from the gas chromatograph, provides a high degree of confidence in the identification of the compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of 3-Dodecanol, 3,6-dimethyl-

ParameterValue
Gas Chromatograph
Column5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramInitial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Due to the presence of a chiral center at the C3 position, 3-Dodecanol, 3,6-dimethyl- can exist as a pair of enantiomers. The separation and quantification of these enantiomers are essential for applications where stereochemistry is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. chromatographyonline.comsigmaaldrich.comphenomenex.com

The direct approach to chiral separation involves the use of a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including alcohols. phenomenex.com The choice of the specific CSP and the mobile phase composition are paramount for achieving enantiomeric resolution.

For a relatively non-polar molecule like 3-Dodecanol, 3,6-dimethyl-, normal-phase chromatography is often the preferred mode. A mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically employed. The polar modifier plays a crucial role in the enantioselective interactions between the analyte and the CSP. The optimization of the mobile phase composition, including the type and concentration of the alcohol modifier, is a critical step in method development.

Detection is commonly achieved using a UV detector, although the lack of a strong chromophore in 3-Dodecanol, 3,6-dimethyl- may necessitate detection at lower wavelengths or the use of alternative detectors like a refractive index (RI) detector.

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

ParameterCondition
HPLC System
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (98:2, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
Detector
TypeUV-Vis or Refractive Index (RI)
Wavelength (UV-Vis)210 nm

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. mdpi.comphotothermal.com

Interpretation of Characteristic Absorption Bands

The infrared spectrum of 3-Dodecanol, 3,6-dimethyl- is expected to exhibit several characteristic absorption bands that confirm its structure. The most prominent of these is the O-H stretching vibration of the hydroxyl group. In a condensed phase, this band is typically broad and strong, appearing in the region of 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding. libretexts.orglibretexts.org

The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. libretexts.org The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band in the 1100-1200 cm⁻¹ range. libretexts.orgspectroscopyonline.com Additionally, C-H bending vibrations for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the C-H and C-C stretching vibrations are usually strong and well-resolved, offering a detailed fingerprint of the molecule's hydrocarbon backbone.

Table 3: Predicted Characteristic Vibrational Bands for 3-Dodecanol, 3,6-dimethyl-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-HStretching (H-bonded)3200-3600 (broad, strong)Weak
C-HStretching (sp³)2850-3000 (strong)2850-3000 (strong)
C-OStretching (tertiary alcohol)1100-1200 (strong)Moderate
C-HBending1350-1470 (moderate)1350-1470 (moderate)

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy can also be a powerful tool for studying the conformational isomers (rotamers) of flexible molecules like 3-Dodecanol, 3,6-dimethyl-. ustc.edu.cn The long alkyl chain and the rotations around the C-C and C-O bonds can give rise to a complex mixture of conformers in the liquid or solution state.

The frequencies of certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), can be sensitive to the local conformation of the molecule. researchgate.net For example, specific C-C stretching and skeletal deformation modes may appear at slightly different wavenumbers for different conformers.

By analyzing the Raman spectra, especially at low temperatures where the conformational equilibrium can be shifted, it may be possible to identify bands corresponding to specific rotamers. ustc.edu.cnresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies for different conformers, aiding in the assignment of the experimental spectra. This combined experimental and theoretical approach can provide valuable insights into the conformational preferences of 3-Dodecanol, 3,6-dimethyl-.

Theoretical and Computational Studies of 3 Dodecanol, 3,6 Dimethyl

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of 3-Dodecanol, 3,6-dimethyl-.

Electronic Structure and Bonding Analysis

DFT calculations can map the electron density distribution of 3-Dodecanol, 3,6-dimethyl-, revealing the nature of its chemical bonds. The molecule consists of a twelve-carbon dodecane backbone with methyl groups at positions 3 and 6, and a hydroxyl group at position 3, creating a tertiary alcohol.

The electronic structure is characterized by a network of nonpolar C-C and C-H sigma (σ) bonds, which form the aliphatic backbone. The key features arise from the polar C-O and O-H bonds of the tertiary alcohol group. The high electronegativity of the oxygen atom leads to a significant polarization of these bonds, creating a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the adjacent carbon and hydrogen atoms. This polarity is central to the molecule's intermolecular interactions and reactivity.

Analysis of the molecular orbitals would show that the occupied orbitals are primarily localized on the C-C, C-H, C-O, and O-H bonds, with the lone pairs of the oxygen atom residing in non-bonding orbitals at a relatively high energy level.

Prediction of Spectroscopic Parameters

QM calculations are instrumental in predicting spectroscopic data, which are crucial for molecular identification. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to compute Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

¹H NMR: The spectrum is predicted to show distinct signals for the hydroxyl proton (-OH), the protons on the methyl groups, and the various methylene (-CH₂) protons along the dodecanol (B89629) chain. The -OH proton's chemical shift would be sensitive to solvent and concentration due to hydrogen bonding. Protons closer to the electron-withdrawing hydroxyl group are expected to be deshielded and appear at a higher chemical shift (downfield).

¹³C NMR: The carbon spectrum would show unique signals for each chemically distinct carbon atom. The carbon atom bonded to the hydroxyl group (C3) would be significantly deshielded, appearing at a high chemical shift. The carbons of the methyl groups and those along the aliphatic chain would have characteristic shifts based on their local electronic environment.

Infrared (IR) spectroscopy predictions would highlight characteristic vibrational frequencies. A strong, broad absorption band would be predicted in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, with the broadening indicative of hydrogen bonding. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and a C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ range.

Table 1: Predicted Spectroscopic Parameters for 3-Dodecanol, 3,6-dimethyl-

Parameter Type Predicted Value/Range Notes
¹H NMR Chemical Shift (δ, ppm) 0.8 - 0.9 -CH₃ groups
¹H NMR Chemical Shift (δ, ppm) 1.2 - 1.6 -CH₂- groups in the alkyl chain
¹H NMR Chemical Shift (δ, ppm) 1.5 - 2.5 -OH (variable, depends on solvent)
¹³C NMR Chemical Shift (δ, ppm) 70 - 80 C3 (carbon attached to -OH)
¹³C NMR Chemical Shift (δ, ppm) 20 - 40 Other aliphatic carbons
IR Absorption (cm⁻¹) 3200 - 3600 O-H stretch (broad)
IR Absorption (cm⁻¹) 2850 - 3000 C-H stretch

Reactivity Prediction using Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). pearson.com

For 3-Dodecanol, 3,6-dimethyl-, the HOMO is expected to be localized primarily on the lone pair electrons of the oxygen atom, making this site the center of nucleophilicity. The LUMO is likely to be a σ* antibonding orbital associated with the C-O or O-H bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. pearson.com These calculations can predict that the molecule will most likely react as a nucleophile via its hydroxyl group in reactions like ether synthesis or esterification, or as a proton donor in the presence of a strong base.

Table 2: Hypothetical Frontier Molecular Orbital Properties of 3-Dodecanol, 3,6-dimethyl-

Orbital Calculated Energy (eV) Localization Predicted Reactivity
HOMO -9.8 Oxygen lone pairs Nucleophilic site for reactions
LUMO +5.2 σ* (C-O/O-H) Electrophilic site for bond cleavage

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational dynamics and interactions with the environment, such as a solvent.

Conformational Analysis and Energy Landscapes

Due to the rotation around its numerous C-C single bonds, 3-Dodecanol, 3,6-dimethyl- can exist in a vast number of conformations. lumenlearning.comlibretexts.org Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. The long, flexible dodecyl chain, combined with the bulky methyl and hydroxyl groups, creates complex steric interactions that govern its preferred shapes. lumenlearning.com

MD simulations can be used to explore the potential energy surface of the molecule, identifying local and global energy minima that correspond to stable conformers. The most stable conformers will likely adopt a staggered, extended-chain structure to minimize steric hindrance between the alkyl groups. libretexts.org Gauche interactions, particularly involving the bulkier substituents, would lead to higher-energy conformations. The results can be visualized as an energy landscape, plotting potential energy against dihedral angles of key bonds.

Table 3: Hypothetical Relative Energies of Key Conformers of 3-Dodecanol, 3,6-dimethyl-

Conformer Description Key Dihedral Angles Relative Potential Energy (kJ/mol) Stability
Anti (Extended Chain) All C-C-C-C angles ~180° 0.0 Most Stable
Gauche (C4-C5 bond) C3-C4-C5-C6 angle ~60° +3.8 Less Stable
Gauche (C2-C3 bond) C2-C3-C4-C5 angle ~60° +4.5 Less Stable

Solvent Effects on Dodecanol Conformations

The conformation of 3-Dodecanol, 3,6-dimethyl- is significantly influenced by its solvent environment. rsc.org MD simulations incorporating explicit solvent molecules can model these interactions effectively.

In Polar Solvents (e.g., Water, Methanol): The polar hydroxyl group of the dodecanol will form hydrogen bonds with the solvent molecules. The long, nonpolar alkyl chain is hydrophobic. This dual nature may lead to conformations where the hydroxyl group is exposed to the solvent while the alkyl chain attempts to minimize its contact with the polar environment, potentially adopting a more compact or folded conformation compared to the gas phase. aip.org

In Nonpolar Solvents (e.g., Hexane, Chloroform): In a nonpolar environment, the hydrophobic interactions of the alkyl chain with the solvent are favorable. The molecule is likely to adopt a more extended, random-coil conformation. Intramolecular hydrogen bonding (between the hydroxyl group and its own electron cloud) or intermolecular hydrogen bonding (forming dimers or larger aggregates with other dodecanol molecules) may become more prevalent since the solvent cannot compete for hydrogen bonding sites. rsc.orgaip.org

Simulations can quantify these effects by analyzing parameters such as the radius of gyration (a measure of molecular compactness) and the number and lifetime of hydrogen bonds formed between the dodecanol and the solvent molecules. mdpi.com

Structure-Reactivity Relationship Modeling

The relationship between the molecular structure of 3-Dodecanol, 3,6-dimethyl- and its chemical reactivity is a critical area of study for predicting its behavior in various chemical transformations. Computational modeling provides a powerful tool to elucidate these relationships at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. By modeling the structure-reactivity relationship, it is possible to understand how the specific arrangement of atoms and functional groups in 3-Dodecanol, 3,6-dimethyl- influences its reactivity, stability, and potential reaction pathways.

The presence of a tertiary alcohol group, combined with a long, branched alkyl chain, imparts unique properties to 3-Dodecanol, 3,6-dimethyl-. The tertiary nature of the alcohol makes it resistant to oxidation under mild conditions, while the branching at the 3- and 6-positions introduces steric hindrance that can influence the accessibility of the hydroxyl group to reagents. khanacademy.org Furthermore, the long dodecyl chain contributes to the molecule's lipophilicity.

Computational approaches to understanding the structure-reactivity relationship of this compound involve the use of quantum mechanics to model the electronic structure and geometry of the molecule. These models can predict various molecular descriptors, such as bond energies, charge distributions, and molecular orbital energies, which are fundamental to its chemical behavior.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

In a typical QSAR study for a series of analogues of 3-Dodecanol, 3,6-dimethyl-, a set of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The reactivity of these analogues, determined experimentally (for example, the rate constant of a specific reaction), would then be correlated with the calculated descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

The resulting QSAR equation would highlight which descriptors have the most significant impact on reactivity. For instance, a positive coefficient for a steric descriptor might indicate that bulkier substituents increase the reaction rate, while a negative coefficient would suggest the opposite. Such models can be used to predict the reactivity of new, unsynthesized analogues and to guide the design of molecules with desired reactivity profiles. pharmacyfreak.com

To illustrate this, a hypothetical QSAR model for a series of long-chain branched tertiary alcohols is presented below. The model aims to predict the rate constant (log k) for a hypothetical reaction based on two key descriptors: the steric parameter (Es) and the electronic parameter (σ*).

Analogue Substituent at C6 Steric Parameter (Es) Electronic Parameter (σ*) Observed log k Predicted log k
1 -CH3 -1.24 0.00 -2.5 -2.45
2 -CH2CH3 -1.31 -0.10 -2.7 -2.68
3 -CH(CH3)2 -1.71 -0.19 -3.1 -3.05
4 -C(CH3)3 -2.14 -0.30 -3.5 -3.48

The hypothetical QSAR equation derived from this data could be of the form:

log k = β₀ + β₁Es + β₂σ*

Where β₀, β₁, and β₂ are the regression coefficients. A statistical analysis of this model would provide information on its predictive power, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry offers a powerful lens through which to view the detailed mechanisms of chemical reactions involving 3-Dodecanol, 3,6-dimethyl-. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the energy barriers that separate them. This information provides a step-by-step understanding of how reactants are converted into products.

Common reactions of tertiary alcohols like 3-Dodecanol, 3,6-dimethyl- include dehydration and oxidation, although the latter requires harsh conditions. Computational studies can elucidate the pathways of these reactions.

Dehydration:

Acid-catalyzed dehydration of 3-Dodecanol, 3,6-dimethyl- is expected to proceed via an E1 mechanism. The reaction would be initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The departure of water would lead to the formation of a tertiary carbocation at the C3 position. This carbocation could then undergo rearrangement to a more stable carbocation, if possible, or be deprotonated by a weak base to form an alkene. libretexts.org

Computational modeling of this process would involve:

Locating the structures of the reactant, intermediates (protonated alcohol, carbocation), transition states, and products.

Calculating the energies of each of these species to determine the reaction's thermodynamic and kinetic profile.

The stability of the tertiary carbocation intermediate is a key factor in the facility of this reaction. The presence of electron-donating alkyl groups helps to stabilize the positive charge. Computational studies can quantify this stabilization energy. Furthermore, the possibility of hydride or alkyl shifts to form more stable carbocations can be investigated by calculating the energy barriers for these rearrangement processes. uregina.ca

Oxidation:

The oxidation of tertiary alcohols is generally difficult due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. khanacademy.org However, under forcing conditions, oxidation can occur via C-C bond cleavage. Theoretical studies can explore the feasibility of different oxidative pathways. For example, the reaction could be initiated by the abstraction of a hydrogen atom from one of the methyl groups or from the alkyl chain, leading to a radical intermediate. The subsequent reaction of this radical with an oxidizing agent could lead to the formation of various products.

Computational modeling can be used to calculate the bond dissociation energies for the various C-H bonds in the molecule, identifying the most likely site for initial hydrogen abstraction. The subsequent steps of the radical chain reaction can then be modeled to predict the major products.

A hypothetical energy profile for the initial steps of two competing reaction pathways for 3-Dodecanol, 3,6-dimethyl- is presented in the table below. These values are illustrative and would need to be determined through specific quantum chemical calculations.

Reaction Step Pathway 1: Dehydration (E1) Energy Barrier (kcal/mol) Pathway 2: Oxidation (Radical) Energy Barrier (kcal/mol)
1 Protonation of -OH Low C-H bond homolysis High
2 Loss of H₂O to form carbocation Moderate Radical reaction with O₂ Low
3 Deprotonation to form alkene Low Peroxy radical formation Low

By comparing the energy barriers for different potential pathways, computational studies can predict which reactions are more likely to occur under specific conditions, providing valuable mechanistic insights into the reactivity of 3-Dodecanol, 3,6-dimethyl-.

Biological Interactions and Roles of 3 Dodecanol, 3,6 Dimethyl in Natural Systems

Occurrence and Biosynthesis in Organisms

Extensive searches of scientific literature and databases reveal a significant lack of specific information regarding the natural occurrence and biosynthesis of the chemical compound 3-Dodecanol, 3,6-dimethyl-.

Identification in Specific Biological Matrices (e.g., microbial, plant, insect)

There is currently no available scientific literature that reports the identification of 3-Dodecanol, 3,6-dimethyl- in any specific biological matrix, including those of microbial, plant, or insect origin.

Proposed Biosynthetic Pathways of Branched Dodecanols

While a definitive biosynthetic pathway for 3-Dodecanol, 3,6-dimethyl- has not been described, the biosynthesis of other branched-chain fatty alcohols in organisms like bacteria and insects can provide a hypothetical framework. The biosynthesis of such compounds generally begins with the formation of a branched-chain fatty acid, which is subsequently reduced to the corresponding alcohol.

The synthesis of branched-chain fatty acids is initiated by primers derived from the catabolism of branched-chain amino acids. In bacteria, for instance, the precursors for these primers are branched-chain alpha-keto acids originating from valine, leucine, and isoleucine nih.gov. These primers are then elongated to form long-chain branched fatty acids.

The general steps for the biosynthesis of a branched-chain fatty acid that could potentially lead to a branched dodecanol (B89629) are:

Primer Synthesis: Branched-chain alpha-keto acids undergo decarboxylation to form branched short-chain acyl-CoA primers nih.gov.

Chain Elongation: The fatty acid synthase (FAS) system sequentially adds two-carbon units from malonyl-CoA to the primer, elongating the carbon chain.

Once the branched-chain fatty acid is synthesized, it can be reduced to a fatty alcohol. This reduction typically proceeds through a two-step enzymatic process involving a fatty acid reductase. The fatty acid is first reduced to an aldehyde, which is then further reduced to the alcohol nih.govyoutube.com. Carboxylic acid reductases (CARs) are a class of enzymes known to catalyze the reduction of fatty acids to their corresponding aldehydes nih.govpnas.org.

Precursor Amino AcidBranched-Chain Acyl-CoA PrimerResulting Fatty Acid Series
ValineIsobutyryl-CoAIso-series
LeucineIsovaleryl-CoAIso-series
Isoleucine2-Methylbutyryl-CoAAnteiso-series

Role as a Metabolite or Signaling Molecule

There is no specific information available regarding the role of 3-Dodecanol, 3,6-dimethyl- as a metabolite or a signaling molecule in any biological system.

Chemo-Ecological Significance (e.g., as a semiochemical component)

For example, various fatty alcohols and their derivatives are components of sex pheromones in many moth species nih.govwikipedia.org. Additionally, branched-chain alcohols have been identified as pheromones in other insects. The structural specificity of these pheromones is often critical for their activity.

Compound ClassRole as SemiochemicalExample Organisms
Long-Chain Fatty AlcoholsSex PheromonesMoths, Bumblebees nih.govnih.gov
Branched-Chain AlcoholsAggregation/Sex PheromonesVarious Beetles gust.edu.vn

Given the structural features of 3-Dodecanol, 3,6-dimethyl-, it is plausible that it could have a role as a semiochemical in an organism that has not yet been studied in this context. However, this remains speculative without direct evidence.

Interaction with Biological Macromolecules

There are no specific studies on the interaction of 3-Dodecanol, 3,6-dimethyl- with any biological macromolecules. However, the general principles of alcohol-protein interactions can be considered. Alcohols can interact with proteins through the disruption of intramolecular hydrogen bonds within the protein structure labster.comaatbio.com. The hydroxyl group of the alcohol can form new hydrogen bonds with amino acid residues, while the hydrophobic alkyl chain can interact with nonpolar regions of the protein aatbio.comnih.gov. These interactions can lead to changes in protein conformation and potentially alter its function labster.comnih.gov. The binding of alcohols to proteins is often stabilized by hydrophobic interactions within grooves or pockets on the protein surface nih.gov.

Binding Studies with Receptors or Enzymes (non-human clinical context)

Long-chain alcohols are known to modulate the function of certain membrane-bound receptors, such as γ-aminobutyric acid (GABA) receptors in the nervous system of various organisms. nih.govnih.gov The efficacy and nature of this interaction (inhibitory or potentiating) are often dependent on the alcohol's chain length and structure. nih.gov For instance, studies on GABAᴀ ρ1 receptors have demonstrated that while short-chain alcohols can be inhibitory, longer-chain alcohols may have different effects. nih.gov It is plausible that a branched, long-chain alcohol like 3-Dodecanol, 3,6-dimethyl- could interact with hydrophobic pockets on such receptors, influencing their conformation and function. nih.govnih.gov

In the context of enzymatic interactions, enzymes such as alcohol dehydrogenases are responsible for the metabolism of alcohols. nih.gov The specificity of these enzymes can vary, with some capable of acting on a range of alcohol structures. nih.gov Thiamine diphosphate (ThDP)-dependent enzymes are another class of biocatalysts known to be involved in reactions with tertiary alcohols, although this is more related to their synthesis than their binding in a signaling context. nih.gov

Furthermore, many long-chain alcohols function as pheromones in insects, interacting with specific odorant binding proteins and olfactory receptors to elicit behavioral responses. frontiersin.org For example, various dodecanol isomers and related compounds have been identified as trail-following or sex pheromones in termites and moths. nih.govscielo.sa.crresearchgate.net The specific structure of 3-Dodecanol, 3,6-dimethyl- suggests it could potentially act as a pheromone or a component of a pheromone blend in certain insect species, which would necessitate a precise binding interaction with a corresponding receptor.

Table 1: Examples of Long-Chain Alcohol Interactions with Biological Receptors (Non-Human)

Alcohol TypeOrganism/SystemReceptor/Enzyme Target (or implied)Observed Effect
Long-chain alcoholsGeneralGABA ReceptorsModulation of receptor function
Long-chain alcoholsGeneralAlcohol DehydrogenaseMetabolic substrate
Dodecanol isomersTermitesOlfactory ReceptorsTrail-following, sexual attraction
Long-chain fatty alcoholsBumblebeesOlfactory ReceptorsComponent of pheromone mixtures

Note: This table is illustrative of the types of interactions observed for long-chain alcohols in general, as direct binding data for 3-Dodecanol, 3,6-dimethyl- is not available.

Membrane Interaction Studies of Lipophilic Alcohols

The lipophilic nature of long-chain alcohols, including what can be inferred for 3-Dodecanol, 3,6-dimethyl-, dictates their significant interaction with cellular membranes. While specific studies on 3-Dodecanol, 3,6-dimethyl- are absent, a substantial body of research exists on how similar molecules affect lipid bilayers.

Lipophilic alcohols can insert themselves into the lipid bilayer of cell membranes. nih.gov This intercalation can disrupt the ordered structure of the membrane, leading to changes in its physical properties such as fluidity and permeability. asm.orgnih.gov The extent of this disruption is dependent on the concentration of the alcohol, its chain length, and its molecular structure (linear vs. branched).

Studies have shown that the biological effects of alcohols often correlate with their ability to partition into the membrane. nih.gov Shorter-chain alcohols tend to increase membrane fluidity, while the effects of longer-chain alcohols can be more complex. asm.org There is a phenomenon known as the "cutoff effect," where the biological potency of alcohols increases with chain length up to a certain point, after which it decreases. nih.gov This is thought to be related to the alcohol's solubility and its ability to effectively integrate into the membrane structure. nih.gov

The presence of methyl branches on the carbon chain of 3-Dodecanol, 3,6-dimethyl- would likely influence how it packs within the lipid acyl chains of the membrane, potentially causing more significant disruption compared to a linear alcohol of the same carbon number. This can, in turn, indirectly affect the function of membrane-embedded proteins by altering their lipid environment. nih.gov Research on various cell types, including yeasts and bacteria, has shown that organisms may adapt to the presence of alcohols by altering the lipid composition of their membranes to counteract the fluidizing or disordering effects. asm.orgresearchgate.net

Molecular dynamics simulations of long-chain alcohols in lipid bilayers have shown that they tend to align with the lipid acyl chains, with the hydroxyl group positioned near the membrane-water interface. nih.gov The hydrophobic tail is immersed in the core of the bilayer, leading to changes in membrane thickness and the area per lipid molecule. nih.gov

Table 2: General Effects of Lipophilic Alcohols on Cell Membranes

PropertyGeneral Effect of Lipophilic AlcoholsFactors Influencing the Effect
Membrane Fluidity Can increase or decrease depending on chain length and concentration.Alcohol chain length, degree of branching, concentration, lipid composition of the membrane.
Membrane Permeability Generally increases, potentially leading to leakage of cellular components.Concentration of the alcohol.
Bilayer Thickness Can be altered by the intercalation of alcohol molecules.Chain length of the alcohol relative to the lipid acyl chains.
Function of Membrane Proteins Can be indirectly modulated by changes in the lipid environment.The nature and extent of membrane perturbation.

Note: This table summarizes general findings for lipophilic alcohols. The specific effects of 3-Dodecanol, 3,6-dimethyl- would require experimental verification.

Advanced Applications and Future Directions in 3 Dodecanol, 3,6 Dimethyl Research

Role as a Precursor in Complex Organic Synthesis

There is no documented use of 3-Dodecanol, 3,6-dimethyl- as a precursor for the synthesis of high-value fine chemicals. The specific stereochemistry and functional group positioning of this molecule would dictate its reactivity and suitability as a starting material. Without experimental data, any proposed synthetic pathways would be purely theoretical. Similarly, the development of new synthetic reagents utilizing dodecanol (B89629) derivatives is a broad field, but no research has specifically focused on derivatives of 3-Dodecanol, 3,6-dimethyl-.

Materials Science Applications (Hypothetical)

The potential for integrating 3-Dodecanol, 3,6-dimethyl- into polymer architectures or its development as a surfactant or emulsifier remains hypothetical. The branching and chain length of an alcohol can influence the physical properties of polymers, such as their glass transition temperature and flexibility. However, without polymerization studies involving this specific dodecanol, its impact on polymer characteristics is unknown.

Likewise, the structure of 3-Dodecanol, 3,6-dimethyl- suggests it might exhibit surface-active properties. The balance between its hydrophobic alkyl chain and the hydrophilic alcohol group is a key determinant of its efficacy as a surfactant. Detailed studies on its critical micelle concentration, surface tension reduction, and emulsification capabilities are necessary to validate this potential application.

Environmental Fate and Bioremediation Studies

The environmental impact of 3-Dodecanol, 3,6-dimethyl- is another area lacking investigation. Studies on other long-chain alcohols indicate that factors such as chain length and branching can affect their biodegradability and potential for bioaccumulation. nih.govnih.gov Generally, long-chain alcohols are known to biodegrade, though branching can sometimes slow this process. rsc.org The water solubility and partitioning behavior of 3-Dodecanol, 3,6-dimethyl- would need to be experimentally determined to model its distribution and persistence in various environmental compartments. Research into specific microbial pathways for its degradation or potential bioremediation strategies has not been undertaken.

Microbial Degradation Pathways of Branched Dodecanols

The microbial degradation of highly branched alkanols is a critical area of study for understanding their environmental impact. For tertiary alcohols, the absence of a hydrogen atom on the carbinol carbon renders them more resistant to the typical oxidation pathways that readily degrade primary and secondary alcohols. However, microorganisms have evolved diverse enzymatic machinery to tackle such recalcitrant molecules.

Based on studies of smaller tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA), two primary initial enzymatic attacks are plausible for 3-Dodecanol, 3,6-dimethyl-:

Hydroxylation: Monooxygenase enzymes could introduce a hydroxyl group at a distal carbon atom on one of the alkyl chains. This initial oxidation would create a diol, which could then undergo further oxidation, potentially leading to the cleavage of the carbon chain.

Desaturation: An alternative pathway involves a desaturase enzyme that could introduce a double bond into one of the alkyl chains, forming an unsaturated alcohol. This would be followed by subsequent enzymatic modifications.

Given the complexity of 3-Dodecanol, 3,6-dimethyl-, a multitude of metabolites could be generated depending on the initial site of enzymatic attack. The long, branched alkyl chains present numerous potential sites for hydroxylation, leading to a complex mixture of intermediates. The degradation of such a large, branched molecule is likely to be a multi-step process involving a consortium of microorganisms, each contributing specific enzymatic capabilities.

Table 1: Postulated Initial Microbial Degradation Steps for 3-Dodecanol, 3,6-dimethyl-

Degradation PathwayInitial Enzymatic StepKey Enzyme ClassPotential Intermediate Product
Oxidative Pathway Hydroxylation of an alkyl chainMonooxygenaseA long-chain branched diol
Desaturation Pathway Introduction of a double bondDesaturaseAn unsaturated branched dodecanol

Note: This table is based on hypothesized pathways extrapolated from the degradation of smaller tertiary alcohols and has not been experimentally verified for 3-Dodecanol, 3,6-dimethyl-.

Environmental Persistence and Transformation in Model Systems

The environmental persistence of 3-Dodecanol, 3,6-dimethyl- is expected to be significant due to its molecular structure. Highly branched organic chemicals are often resistant to biodegradation industrialchemicals.gov.au. The tertiary alcohol group and the branching at the 3 and 6 positions create steric hindrance, which can impede enzymatic action.

In model environmental systems, such as soil and water microcosms, the fate of 3-Dodecanol, 3,6-dimethyl- would be governed by a combination of biotic and abiotic processes.

Biodegradation: As discussed, this is likely to be a slow process, potentially leading to the accumulation of the parent compound and various transformation products in the environment. The rate of biodegradation would be highly dependent on the presence of suitably adapted microbial communities.

Abiotic Degradation: Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not significant for long-chain alcohols under typical environmental conditions.

Sorption: Due to its long alkyl chains, 3-Dodecanol, 3,6-dimethyl- is expected to have a high octanol-water partition coefficient (Kow), suggesting a strong tendency to sorb to organic matter in soil and sediment. This sorption would reduce its bioavailability for microbial degradation but also limit its mobility in the environment.

Table 2: Predicted Environmental Fate Parameters for 3-Dodecanol, 3,6-dimethyl-

Environmental ProcessPredicted BehaviorRationale
Biodegradation Slow to very slowSteric hindrance from tertiary alcohol and branching
Abiotic Degradation NegligibleAlcohols are generally resistant to hydrolysis and photolysis
Sorption to Soil/Sediment HighHigh lipophilicity due to long, branched alkyl chains
Bioaccumulation Potential Moderate to HighHigh lipophilicity suggests potential for uptake into fatty tissues of organisms

Note: The data in this table are predictive and based on the general properties of highly branched, long-chain alcohols. Experimental verification is required.

Emerging Research Areas and Unexplored Potential

Beyond its environmental implications, the unique structure of 3-Dodecanol, 3,6-dimethyl- suggests potential applications in emerging scientific and technological domains.

The synthesis and stabilization of nanoparticles are critical aspects of nanotechnology. Alcohols can serve various roles in these processes, and the specific properties of 3-Dodecanol, 3,6-dimethyl- could offer unique advantages.

Solvent: Its long, branched alkyl chains could provide a non-polar environment suitable for the synthesis of certain types of nanoparticles. The branching may influence the solvency properties in unique ways compared to linear alcohols.

Capping Agent: A capping agent is a molecule that binds to the surface of a nanoparticle, preventing aggregation and controlling its growth and stability. The bulky, branched structure of 3-Dodecanol, 3,6-dimethyl- could act as an effective steric stabilizer. The hydroxyl group could provide a point of attachment to the nanoparticle surface, while the branched alkyl chains would create a protective layer. The use of functionalized long-chain alcohols as stabilizers for nanoparticles is an area of active research nih.gov.

The study of functionalized hydrocarbons like 3-Dodecanol, 3,6-dimethyl- is inherently interdisciplinary, bridging organic chemistry, microbiology, environmental science, and materials science.

Future interdisciplinary research could explore:

Biomaterials: Investigating the incorporation of 3-Dodecanol, 3,6-dimethyl- into polymer matrices to modify their physical properties, such as flexibility and hydrophobicity.

Tribology: The long, branched structure might impart interesting lubricating properties, making it a candidate for studies in friction and wear.

Biocatalysis: Engineering enzymes with improved activity and selectivity towards the degradation or transformation of such complex branched alcohols would be a significant challenge with applications in bioremediation and green chemistry.

Challenges and Opportunities in 3-Dodecanol, 3,6-dimethyl- Research

The advancement of research on 3-Dodecanol, 3,6-dimethyl- is accompanied by a set of distinct challenges and exciting opportunities.

Challenges:

Synthesis and Purification: The synthesis of a specific, highly branched tertiary alcohol like 3-Dodecanol, 3,6-dimethyl- with high purity can be complex and costly.

Analytical Methods: The development of robust analytical methods for the detection and quantification of this compound and its potential metabolites in complex environmental matrices is crucial.

Lack of Toxicological Data: There is a significant lack of data on the potential toxicity of 3-Dodecanol, 3,6-dimethyl- to various organisms, which is essential for a comprehensive environmental risk assessment.

Complexity of Degradation Pathways: Elucidating the complete microbial degradation pathways for such a complex molecule will require sophisticated analytical techniques and microbiological studies.

Opportunities:

Novel Material Properties: The unique molecular architecture of 3-Dodecanol, 3,6-dimethyl- may lead to the discovery of novel material properties with applications in various industries.

Bioremediation Strategies: Understanding the microbial degradation of this compound could lead to the development of novel bioremediation strategies for environments contaminated with recalcitrant branched-chain organic pollutants.

Structure-Activity Relationship Studies: This molecule can serve as a model compound for studying how complex branching affects the physical, chemical, and biological properties of long-chain alcohols.

Advancement in Catalysis: The challenges associated with the synthesis and transformation of such molecules can drive innovation in catalytic methods.

Q & A

Basic: What are the optimal methods for synthesizing 3-Dodecanol, 3,6-dimethyl- with high purity?

Answer:
Synthesis typically involves Grignard reactions or catalytic hydrogenation of pre-functionalized alkenes. For example:

  • Step 1: Start with 3,6-dimethyl-dodecene; employ hydroboration-oxidation to introduce the hydroxyl group.
  • Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove branched isomers.
  • Step 3: Validate purity using GC-MS (e.g., retention time ~10–12 min, analogous to C10 alcohols in ) and ¹H/¹³C NMR (δ 1.2–1.6 ppm for methyl branches).

Basic: Which spectroscopic techniques are critical for characterizing 3-Dodecanol, 3,6-dimethyl-?

Answer:

  • GC-MS : Determines molecular weight (C₁₂H₂₆O, MW 186.34) and fragmentation patterns. Compare retention times with structurally similar alcohols (e.g., 6-Octen-1-ol in ).
  • NMR : Use DEPT-135 to identify CH₂ and CH₃ groups; ¹³C NMR resolves methyl branching (δ 20–25 ppm).
  • FT-IR : Confirms hydroxyl stretch (~3350 cm⁻¹) and C-O bond (~1050 cm⁻¹).

Advanced: How can researchers resolve contradictions in reported biological activities of 3-Dodecanol derivatives?

Answer:
Conflicting data often arise from:

  • Experimental variability : Differences in solvent systems (e.g., ethanolic vs. ethyl acetate extracts in antifungal assays ).
  • Structural analogs : Compare bioactivity of 3,6-dimethyl-dodecanol with analogs like 3,7-dimethyl-octenol ( ).
  • Replication : Perform dose-response curves across multiple cell lines or microbial strains to isolate structure-activity trends.

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) in 3-Dodecanol analogs?

Answer:

  • Molecular docking : Screen analogs against target enzymes (e.g., fungal lanosterol 14α-demethylase for antifungal activity ).
  • Site-directed mutagenesis : Modify microbial enzymes to assess binding affinity changes.
  • Comparative GC-MS : Profile volatility/polarity differences between analogs (e.g., C10 vs. C12 alcohols ).

Basic: What are the common applications of 3-Dodecanol, 3,6-dimethyl- in academic research?

Answer:

  • Pheromone studies : Used as a synthetic analog in insect communication assays.
  • Antimicrobial screens : Tested against Aspergillus/Penicillium spp. via ethanolic extract protocols (similar to ).
  • Solvent properties : Investigated in lipid bilayer permeability studies.

Advanced: How to address low extraction yields of 3-Dodecanol, 3,6-dimethyl- from natural sources?

Answer:

  • Solvent optimization : Test binary systems (e.g., ethanol:water 70:30) to balance polarity.
  • Temperature control : Use Soxhlet extraction at 60–80°C to prevent thermal degradation.
  • Solid-phase extraction (SPE) : Employ C18 cartridges to isolate alcohols from fatty acid contaminants.

Advanced: What methodologies evaluate the environmental impact of 3-Dodecanol, 3,6-dimethyl-?

Answer:

  • Biodegradation assays : Monitor degradation rates via LC-MS in soil/water microcosms.
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri luminescence inhibition tests.
  • QSPR modeling : Predict persistence/bioaccumulation using octanol-water partition coefficients (log P ~4.2).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.